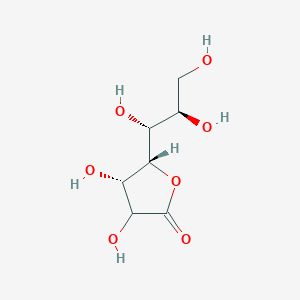
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione, commonly known as CDDO, is a synthetic triterpenoid compound with potent anti-inflammatory, antioxidant, and anticancer properties. CDDO belongs to the family of acridinediones and is a derivative of oleanolic acid.
作用机制
CDDO exerts its biological effects by activating several signaling pathways, including the Nrf2/Keap1 pathway, the NF-κB pathway, and the JAK/STAT pathway. CDDO activates the Nrf2/Keap1 pathway, which leads to the upregulation of antioxidant enzymes and detoxifying enzymes, thereby protecting cells from oxidative stress and inflammation. CDDO also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Additionally, CDDO activates the JAK/STAT pathway, which regulates cell proliferation and survival.
Biochemical and Physiological Effects:
CDDO has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. CDDO has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress. CDDO also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, CDDO has been shown to induce apoptosis in cancer cells by activating several signaling pathways.
实验室实验的优点和局限性
One of the major advantages of using CDDO in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the pathogenesis of various inflammatory diseases and oxidative stress-related disorders. However, the major limitation of using CDDO in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the high cost of CDDO may limit its use in large-scale experiments.
未来方向
There are several future directions for the research on CDDO, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of its safety and efficacy in clinical trials. One potential direction is the use of CDDO in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of CDDO derivatives with improved pharmacokinetic properties and reduced toxicity may further enhance its therapeutic potential.
合成方法
CDDO can be synthesized using several methods, including the reaction of oleanolic acid with chloranilic acid in the presence of trifluoroacetic acid, or the reaction of oleanolic acid with 2,4-dichlorophenylhydrazine in the presence of sodium acetate and acetic anhydride. The synthesis of CDDO is a complex process that requires expertise in organic chemistry.
科学研究应用
CDDO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CDDO has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
144155-24-8 |
|---|---|
产品名称 |
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
分子式 |
C19H12Cl3NO2 |
分子量 |
392.7 g/mol |
IUPAC 名称 |
6-chloro-3-(2,4-dichlorophenyl)-2,3,4,10-tetrahydroacridine-1,9-dione |
InChI |
InChI=1S/C19H12Cl3NO2/c20-10-1-3-12(14(22)7-10)9-5-16-18(17(24)6-9)19(25)13-4-2-11(21)8-15(13)23-16/h1-4,7-9H,5-6H2,(H,23,25) |
InChI 键 |
CNWMKSDNKYKWRI-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=C(C2=O)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1C(CC(=O)C2=C1NC3=C(C2=O)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
同义词 |
6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




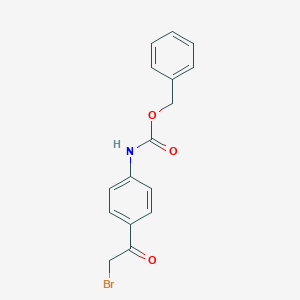



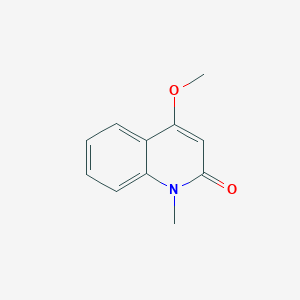
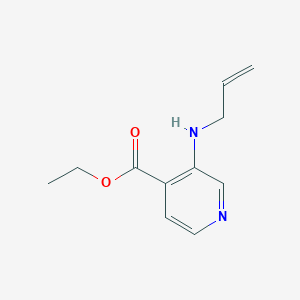
![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)

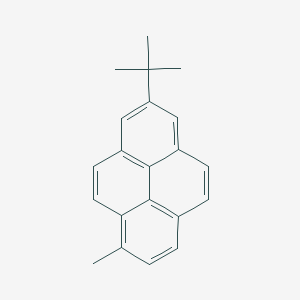
![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
